1h-[1,2,4]Triazepino[4,3-a]benzimidazole
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Overview
Description
1h-[1,2,4]Triazepino[4,3-a]benzimidazole: is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a triazepine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a seven-membered ring containing three nitrogen atoms, which contributes to its diverse reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1h-[1,2,4]Triazepino[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with hydrazine derivatives under specific conditions. For example, the reaction of 2-aminobenzimidazole with hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the triazepine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1h-[1,2,4]Triazepino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like
Properties
CAS No. |
83249-89-2 |
---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1H-[1,2,4]triazepino[4,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10-13-11-6-3-7-14(9)10/h1-7H,(H,12,13) |
InChI Key |
CCSGNFDEHBQBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=NN3 |
Origin of Product |
United States |
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